
(+/-)-trans-4-(2-Chloro-phenyl)-pyrrolidine-3-carboxylic acid-HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(-)-trans-4-(2-Chloro-phenyl)-pyrrolidine-3-carboxylic acid-HCl, abbreviated as (-)-trans-4-CPPCA-HCl, is a compound with a wide range of applications in scientific research. It is a type of pyrrolidine-based carboxylic acid that has been used in various studies to investigate its biochemical and physiological effects. This compound is typically synthesized by a reaction between 2-chloro-phenyl-acetonitrile and pyrrolidine-3-carboxylic acid in the presence of a catalyst.
科学研究应用
(-)-trans-4-CPPCA-HCl has been used in various studies to investigate its biochemical and physiological effects. It has been used in studies of enzyme inhibition, protein-protein interactions, receptor binding, and drug metabolism. It has also been used as a tool to study the effects of environmental stressors on living organisms. Additionally, this compound has been used as a reagent in organic synthesis, as well as a starting material for the synthesis of other compounds.
作用机制
The mechanism of action of (-)-trans-4-CPPCA-HCl is not fully understood. It is believed that this compound binds to and inhibits enzymes, as well as proteins and receptors. It is also believed to interact with cellular membranes and modulate the activity of various ion channels. Additionally, it is believed that this compound may interact with DNA and RNA to modulate gene expression.
Biochemical and Physiological Effects
(-)-trans-4-CPPCA-HCl has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, proteins, and receptors. It has also been shown to modulate the activity of various ion channels, as well as interact with cellular membranes. Additionally, this compound has been shown to modulate gene expression and interact with DNA and RNA.
实验室实验的优点和局限性
(-)-trans-4-CPPCA-HCl has several advantages and limitations for use in laboratory experiments. One advantage is that this compound is relatively easy to synthesize and can be prepared in large quantities. Additionally, this compound is relatively stable and can be stored for long periods of time. However, one limitation is that this compound is relatively toxic and should be handled with caution. Additionally, this compound is relatively expensive and may not be cost-effective for some applications.
未来方向
There are several potential future directions for (-)-trans-4-CPPCA-HCl. One potential direction is to further explore the biochemical and physiological effects of this compound, as well as its mechanism of action. Additionally, further research could be conducted to explore the potential therapeutic applications of this compound. Additionally, further research could be conducted to explore the potential uses of this compound in organic synthesis and as a starting material for the synthesis of other compounds. Finally, further research could be conducted to explore the potential environmental applications of this compound, such as its use as a tool to study the effects of environmental stressors on living organisms.
合成方法
The synthesis of (-)-trans-4-CPPCA-HCl is carried out in a reaction between 2-chloro-phenyl-acetonitrile and pyrrolidine-3-carboxylic acid in the presence of a catalyst. This reaction is typically conducted in a solvent such as ethyl acetate or acetonitrile, and the reaction is typically carried out at a temperature of 80-90°C. The reaction is typically complete in 1-2 hours. The product is then isolated and purified by column chromatography or recrystallization.
属性
IUPAC Name |
(3S,4R)-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2.ClH/c12-10-4-2-1-3-7(10)8-5-13-6-9(8)11(14)15;/h1-4,8-9,13H,5-6H2,(H,14,15);1H/t8-,9+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMIZFLIRDUIPIS-OULXEKPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC=CC=C2Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)C(=O)O)C2=CC=CC=C2Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

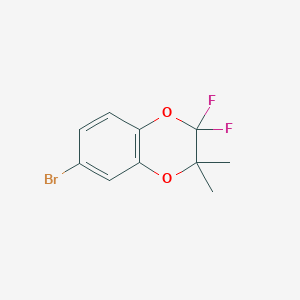


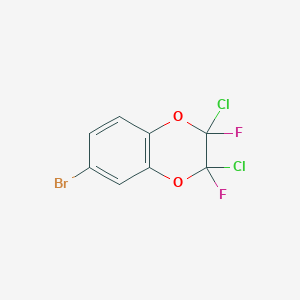
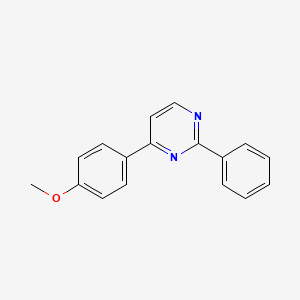
![5-Chloro-3-methyl-1H-pyrazolo[3,4-c]pyridine, 95%](/img/structure/B6336767.png)

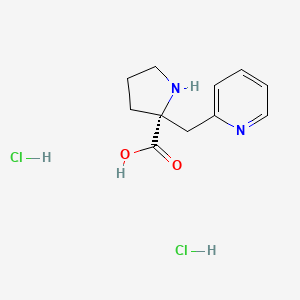
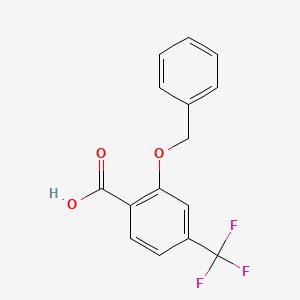
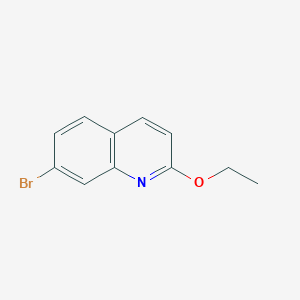


![N2,N4-Bis(diisopropylphosphino)-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B6336820.png)
